1-Bromododecane-12,12,12-d3
Overview
Description
1-Bromododecane-12,12,12-d3 is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. The molecular formula for this compound is CD3(CH2)10CH2Br . It is commonly used in various scientific research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromododecane-12,12,12-d3 can be synthesized through the bromination of dodecane-12,12,12-d3. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale bromination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
1-Bromododecane-12,12,12-d3 primarily undergoes substitution reactions due to the presence of the bromine atom. It can participate in nucleophilic substitution reactions (SN1 and SN2) where the bromine atom is replaced by a nucleophile .
Common Reagents and Conditions
Nucleophiles: Sodium hydroxide (NaOH), potassium cyanide (KCN), and sodium azide (NaN3).
Solvents: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) and acetone.
Conditions: Reactions are typically carried out at elevated temperatures to facilitate the substitution process.
Major Products
The major products formed from these reactions depend on the nucleophile used. For example:
- With sodium hydroxide, the product is dodecanol-12,12,12-d3.
- With potassium cyanide, the product is dodecanenitrile-12,12,12-d3.
- With sodium azide, the product is dodecaneazide-12,12,12-d3 .
Scientific Research Applications
1-Bromododecane-12,12,12-d3 is widely used in scientific research due to its deuterated nature. Some of its applications include:
Chemistry: Used as a precursor in the synthesis of other deuterated compounds.
Biology: Employed in studies involving lipid metabolism and membrane dynamics.
Medicine: Utilized in the development of deuterated drugs for improved pharmacokinetics.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromododecane-12,12,12-d3 involves its ability to undergo nucleophilic substitution reactions. The bromine atom acts as a leaving group, allowing the compound to react with various nucleophiles. This property makes it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromododecane
- 1-Bromodecane-10,10,10-d3
- 1-Bromohexadecane-16,16,16-d3
Uniqueness
1-Bromododecane-12,12,12-d3 is unique due to the presence of deuterium atoms at the terminal position. This isotopic labeling provides distinct advantages in research applications, such as enhanced stability and traceability in metabolic studies .
Properties
IUPAC Name |
12-bromo-1,1,1-trideuteriododecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25Br/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2-12H2,1H3/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBLNBZIONSLZBU-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CCCCCCCCCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401308798 | |
Record name | Dodecane-1,1,1-d3, 12-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401308798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
204259-68-7 | |
Record name | Dodecane-1,1,1-d3, 12-bromo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=204259-68-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dodecane-1,1,1-d3, 12-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401308798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.